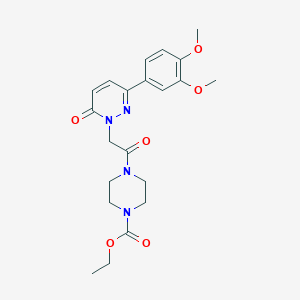

ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Descripción

This compound belongs to the pyridazinone class of heterocyclic molecules, characterized by a six-membered ring containing two adjacent nitrogen atoms. Its structure features a 3,4-dimethoxyphenyl substituent at the 3-position of the pyridazinone core, which is linked via an acetyl group to a piperazine ring. The piperazine is further substituted with an ethyl carboxylate group.

Propiedades

IUPAC Name |

ethyl 4-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6/c1-4-31-21(28)24-11-9-23(10-12-24)20(27)14-25-19(26)8-6-16(22-25)15-5-7-17(29-2)18(13-15)30-3/h5-8,13H,4,9-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYNBMSOZIXFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate, identified by its CAS number 923102-19-6, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H26N4O6

- Molecular Weight : 430.5 g/mol

- Structural Features : The compound features a piperazine moiety linked to a pyridazinone core and a dimethoxyphenyl group, contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).

Proposed Mechanisms

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, which could have therapeutic implications in conditions like cancer or neurodegenerative diseases.

Biological Activity

Preliminary studies indicate that ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate exhibits a range of biological activities:

- Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for neurodegenerative diseases.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing cytokine release and inflammation in various models.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines:

| Study | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1 | HeLa | Inhibition of cell proliferation | |

| 2 | SH-SY5Y | Neuroprotection against oxidative stress | |

| 3 | A549 | Induction of apoptosis |

In Vivo Studies

Animal models have been employed to assess the therapeutic potential:

- A study demonstrated that the compound significantly reduced tumor volume in xenograft models, suggesting its potential as an anticancer agent.

- Another study indicated improvements in cognitive function in mice subjected to neurotoxic insults when treated with the compound.

Comparación Con Compuestos Similares

Substituent Variations on the Pyridazinone Core

Key Findings :

- The 3,4-dimethoxyphenyl group in the target compound provides distinct electronic and steric properties compared to halogens (Cl, F) or alkyl groups. Methoxy substituents are associated with improved solubility and hydrogen-bonding interactions in receptor binding .

- Piperazine derivatives with ethyl carboxylate (as in the target compound) are often intermediates for further functionalization, such as hydrazide formation (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.